molecular formula C12H11F3N4OS B11082220 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-

Cat. No.: B11082220
M. Wt: 316.30 g/mol
InChI Key: NGIGZMMRXWQSRF-UHFFFAOYSA-N
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Description

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it a promising candidate for drug development .

Properties

Molecular Formula

C12H11F3N4OS

Molecular Weight

316.30 g/mol

IUPAC Name

6-[(5-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C12H11F3N4OS/c1-7-2-3-8(16-6-7)17-11(12(13,14)15)9(20)19-4-5-21-10(19)18-11/h2-3,6H,4-5H2,1H3,(H,16,17)

InChI Key

NGIGZMMRXWQSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2(C(=O)N3CCSC3=N2)C(F)(F)F

Origin of Product

United States

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